4-(Azidomethyl)-3-tert-butyl-1,2-oxazole
Description
Properties
IUPAC Name |
4-(azidomethyl)-3-tert-butyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-10-12-9)5-13-11-7/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODONXKBPENKJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method is the reaction of a halomethyl precursor with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-(Chloromethyl)-3-tert-butyl-1,2-oxazole
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Stirring at room temperature for several hours
The reaction yields this compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-3-tert-butyl-1,2-oxazole can undergo various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in polar solvents.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole can be achieved through several methods:
- One-Pot Reactions : These allow for the efficient formation of isoxazole derivatives from readily available starting materials under mild conditions. For instance, using tert-butyl nitrite or isoamyl nitrite can facilitate the synthesis of substituted isoxazoles through reactions with aldoximes and alkynes .
- Photochemical Methods : Recent studies have demonstrated the use of photochemical transposition processes to convert isoxazoles into oxazoles efficiently. This method showcases the versatility of heterocycles in generating diverse chemical scaffolds .
Biological Applications
The biological evaluation of this compound reveals its potential as a bioactive compound. Research indicates that derivatives containing isoxazole fragments exhibit various pharmacological activities.
Case Studies
- Steroid Derivatives : A study synthesized new isoxazolyl steroid derivatives that showed significant inhibition of androgen receptor activity. Compounds with the isoxazole moiety demonstrated antiandrogenic effects in prostate cancer cell lines, suggesting therapeutic potential in treating hormone-dependent cancers .
- Anticancer Activity : The incorporation of azide groups into heterocycles has been linked to enhanced cytotoxicity against cancer cells. For example, compounds derived from 1,3,4-oxadiazoles have shown significant activity against lung cancer cell lines (A549), indicating that modifications to the oxazole structure can yield potent anticancer agents .
- Antimicrobial Properties : The azido group enhances the reactivity of oxazoles, making them suitable for developing antimicrobial agents. Studies have reported that certain oxazole derivatives exhibit antibacterial and antifungal activities, contributing to their application in medicinal chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. These triazole rings can interact with various biological targets, potentially leading to bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)-1,2,3-triazole
- 4-(Azidomethyl)-1,2,4-triazole
- 4-(Azidomethyl)-1,3,5-triazine
Uniqueness
4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other azidomethyl-substituted heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
